2-(Hydroxymethyl)phenyl methylcarbamate
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Overview
Description
2-(Hydroxymethyl)phenyl methylcarbamate is a compound belonging to the class of organic compounds known as phenyl methylcarbamates. These compounds are characterized by a methylcarbamic acid esterified with a phenyl group. This compound is widely used as a pesticide due to its ability to inhibit cholinesterase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)phenyl methylcarbamate can be achieved through various methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This one-pot procedure is versatile and economical, offering an efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced carbamates. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
2-(Hydroxymethyl)phenyl methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cholinesterase enzymes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving cholinesterase dysfunction.
Industry: Used as a pesticide in agriculture to control insect populations
Mechanism of Action
2-(Hydroxymethyl)phenyl methylcarbamate exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase (AChE). This inhibition occurs through the formation of unstable complexes with the active sites of the enzymes, leading to the carbamoylation of the active sites. This inhibition is reversible, allowing the enzyme to regain its activity over time .
Comparison with Similar Compounds
2-(Hydroxymethyl)phenyl methylcarbamate can be compared with other similar compounds, such as:
Carbaryl: Another carbamate pesticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more toxic carbamate pesticide used in agriculture.
Methomyl: A carbamate pesticide with a broader spectrum of activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other carbamates.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable tool in scientific research and industrial applications. Understanding its properties and behavior can lead to further advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[2-(hydroxymethyl)phenyl] N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)13-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAIHMUDNLJIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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